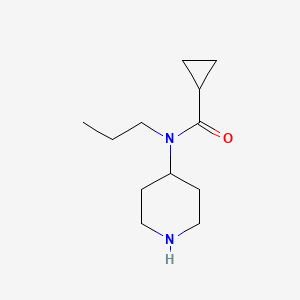

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-propylcyclopropanecarboxamide |

InChI |

InChI=1S/C12H22N2O/c1-2-9-14(12(15)10-3-4-10)11-5-7-13-8-6-11/h10-11,13H,2-9H2,1H3 |

InChI Key |

ISZGMSTUQRTQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Reaction Type | Reactants | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Acylation | 4-Aminopiperidine + Cyclopropanecarbonyl chloride | Presence of base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature | Formation of N-(piperidin-4-yl)cyclopropanecarboxamide intermediate |

| 2 | N-Alkylation | Intermediate + Propyl bromide | Reflux in polar aprotic solvent (e.g., dimethylformamide) | Introduction of N-propyl group on secondary amine |

| 3 | Purification | Crude product | Column chromatography (silica gel, ethyl acetate/hexane), recrystallization (2-propanol/water) | Pure N-(Piperidin-4-yl)-N-propylcyclopropanecarboxamide, >98% purity by HPLC |

This route is supported by data indicating that acylation of the piperidine amine with cyclopropanecarbonyl chloride forms the carboxamide core, followed by alkylation to introduce the propyl substituent on the nitrogen atom. The purification steps ensure removal of unreacted starting materials and by-products, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses.

Detailed Reaction Conditions and Reagents

Acylation Step: The reaction is typically carried out in an inert solvent such as dichloromethane at 0 to room temperature. Triethylamine or another suitable base is added to neutralize the hydrochloric acid generated. The reaction time ranges from 1 to 4 hours, monitored by thin-layer chromatography (TLC).

Alkylation Step: The intermediate amide is reacted with propyl bromide under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds over 6 to 12 hours, with the base sometimes added to facilitate nucleophilic substitution.

Purification: The crude product is subjected to column chromatography using silica gel. The eluent system typically starts with hexane and gradually increases in polarity with ethyl acetate. Final recrystallization from a mixture of 2-propanol and water enhances purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide and related compounds:

Key Observations:

- Substituent Effects: N-propyl vs. Phenethyl (Cyclopropylfentanyl): The aliphatic propyl chain in the target compound may reduce μ-opioid receptor affinity compared to cyclopropylfentanyl’s aromatic phenethyl group, which is critical for strong receptor interaction . Propyl vs.

Pharmacological Implications of Structural Variations

- Opioid Receptor Affinity : Cyclopropylfentanyl’s phenethyl group aligns with fentanyl derivatives’ structure-activity relationship (SAR), where aromatic substituents enhance μ-opioid receptor binding . The absence of such groups in the target compound suggests lower opioid activity, though this requires empirical validation.

- Metabolic Stability : The cyclopropane ring may confer resistance to oxidative metabolism, as seen in cyclopropylfentanyl’s persistence in biological systems .

Biological Activity

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The cyclopropane moiety enhances the compound's structural rigidity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often target various receptors and enzymes. For instance, derivatives of piperidine have shown activity as inhibitors of adenylyl cyclase and other enzymes involved in cellular signaling pathways.

Key Mechanisms Identified:

- Inhibition of Pro-inflammatory Cytokines : Some piperidine derivatives have been shown to inhibit the release of IL-1β and IL-18, which are critical in inflammatory responses .

- Modulation of Chemokine Receptors : Studies involving related compounds suggest that they can act as antagonists at chemokine receptors like CXCR4, affecting cellular migration and immune responses .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activity Assays

| Assay Type | Result | Reference |

|---|---|---|

| IL-1β Release Inhibition | 19.4% inhibition at 10 µM | |

| CXCR4 Binding Affinity | Competitive antagonism | |

| Adenylyl Cyclase Inhibition | Competitive mechanism observed |

Case Studies and Research Findings

- Inflammatory Response Modulation : A study demonstrated that a related compound inhibited pyroptosis in human macrophages, highlighting the potential of piperidine-based compounds in managing inflammatory diseases .

- Giardia lamblia Inhibition : A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide showed promising results as an inhibitor for adenylyl cyclase in Giardia lamblia, indicating potential applications in treating parasitic infections .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance neuroprotective effects in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), suggesting a dual-action mechanism that could improve cognitive function .

Q & A

Q. What are the established synthetic routes for N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide, and how are intermediates purified?

The synthesis typically involves:

- Acylation of piperidine derivatives : Reacting 4-aminopiperidine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide core.

- Propyl group introduction : Alkylation of the secondary amine using propyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from 2-propanol/water mixtures are standard methods. Purity is verified via HPLC (≥98%) and NMR spectroscopy .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Spectroscopic analysis :

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms bond angles and spatial arrangement, particularly the cyclopropane-piperidine dihedral angle .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities?

- Experimental design :

- Binding assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptor studies) with controlled pH and temperature to minimize variability .

- Analytical cross-validation : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and computational docking (e.g., AutoDock Vina) to identify methodological biases .

- Data analysis : Apply statistical models (e.g., two-way ANOVA) to account for batch-to-batch synthesis differences or impurities .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for analogs of this compound?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., μ-opioid receptor) to assess cyclopropane ring strain and piperidine flexibility .

- Quantum mechanical (QM) calculations : Evaluate electron density maps (using Gaussian 09) to identify critical hydrogen-bonding residues in the binding pocket .

- Machine learning : Train models on PubChem BioAssay data to prioritize analogs with predicted high affinity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Challenges :

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.